![molecular formula C14H15N3S B1321122 6-乙基-2-(1H-吡咯-1-基)-4,5,6,7-四氢噻吩并[2,3-c]吡啶-3-腈 CAS No. 931926-94-2](/img/structure/B1321122.png)

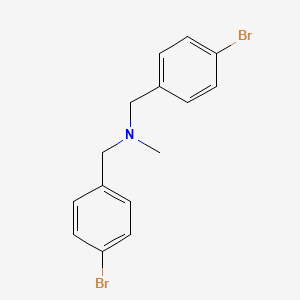

6-乙基-2-(1H-吡咯-1-基)-4,5,6,7-四氢噻吩并[2,3-c]吡啶-3-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

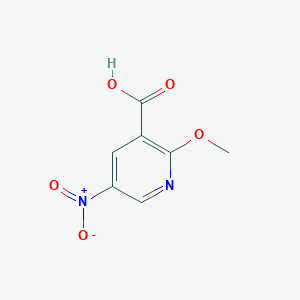

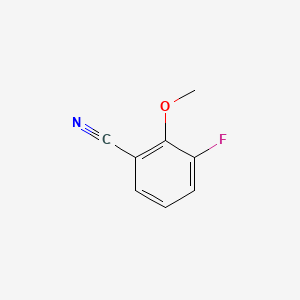

The compound "6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile" is a heterocyclic molecule that appears to be closely related to the class of compounds studied in the provided papers. These compounds are characterized by a thieno[2,3-c]pyridine core, which is a fused ring system combining a thiophene ring and a pyridine ring. The presence of various substituents such as ethyl groups, amino groups, and nitriles suggests that these molecules could have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the reaction of 2-amino-4,5-dihydro-3-thiophenecarbonitriles with ethyl acetoacetate in the presence of titanium(IV) chloride leads to the formation of ethyl 4-amino-2,3-dihydro-6-methylthieno[2,3-b]pyridine-5-carboxylates . This suggests that similar conditions could potentially be used to synthesize the compound , with modifications to the starting materials to introduce the appropriate ethyl and pyrrolyl substituents.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the crystal and molecular structure of a Schiff base compound derived from a similar thieno[2,3-c]pyridine was determined by X-ray crystallographic analysis . The compound crystallized in the monoclinic space group P21/c and featured intramolecular hydrogen bonds that stabilized the structure. These findings provide insights into how the molecular structure of "6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile" might be analyzed and what kind of intramolecular interactions could be expected.

Chemical Reactions Analysis

The chemical reactivity of thieno[2,3-c]pyridine derivatives can be inferred from their interactions with various reagents. The synthesis process often involves the formation of Schiff bases through coupling with aromatic aldehydes . This indicates that the compound may also participate in similar reactions, potentially leading to a variety of derivatives with different substituents at the pyrrol and nitrile functionalities.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile" are not detailed in the provided papers, the properties of related compounds can provide some clues. The presence of hydrogen bonds within the molecular structure can influence the compound's solubility, melting point, and stability . Additionally, spectroscopic methods such as FTIR, 1H, and 13C NMR have been used to characterize similar compounds, suggesting that these techniques would be useful in analyzing the physical and chemical properties of the compound .

科学研究应用

合成和化学性质

合成技术: 一项研究描述了一个膦催化的[4 + 2]环化过程,该过程合成了官能化的四氢吡啶。此过程实现了完全的区域选择性和优异的产率,提供了对相关化合物(包括 6-乙基-2-(1H-吡咯-1-基)-4,5,6,7-四氢噻吩并[2,3-c]吡啶-3-腈)合成机理的见解 (Zhu, Lan, & Kwon, 2003).

反应性和转化: 另一项研究重点关注了与所讨论的化学结构相关的 2-三氟乙酰基-4,5,6,7-四氢-1H-吡咯并[3,2-c]吡啶的反应。该研究探讨了这些化合物如何与丙酸乙酯反应,从而产生新颖的合成途径 (Voskresenskii 等人,2006 年).

药理学潜力

抗氧化活性: 对具有相似结构的吡咯基硒代吡啶衍生物进行的研究显示出显着的抗氧化特性。这表明结构相似的化合物具有潜在的药理学应用 (Zaki 等人,2017 年).

抗菌活性: 对氰基吡啶衍生物(包括吡咯烷-3-氰基吡啶)的研究显示出有希望的抗菌特性。这表明 6-乙基-2-(1H-吡咯-1-基)-4,5,6,7-四氢噻吩并[2,3-c]吡啶-3-腈和类似化合物在开发新的抗菌剂方面具有潜力 (Bogdanowicz 等人,2013 年).

材料科学和缓蚀

- 缓蚀: 某些吡唑并吡啶衍生物已证明在酸性环境中抑制铜腐蚀方面有效。这表明相关的化合物(如 6-乙基-2-(1H-吡咯-1-基)-4,5,6,7-四氢噻吩并[2,3-c]吡啶-3-腈)也可能具有作为缓蚀剂的潜力 (Sudheer & Quraishi, 2015).

作用机制

Target of Action

Similar compounds have shown a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to a wide range of physiological effects .

Pharmacokinetics

Similar compounds have been found to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

Similar compounds have shown a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

安全和危害

未来方向

属性

IUPAC Name |

6-ethyl-2-pyrrol-1-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3S/c1-2-16-8-5-11-12(9-15)14(18-13(11)10-16)17-6-3-4-7-17/h3-4,6-7H,2,5,8,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYPNQJZJFQQLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=C2C#N)N3C=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Methylpiperidin-1-yl)methyl]phenol](/img/structure/B1321042.png)

![2-Methyldibenzo[F,H]quinoxaline](/img/structure/B1321052.png)

![(3aR,5r,6aS)-tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1321068.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1321080.png)